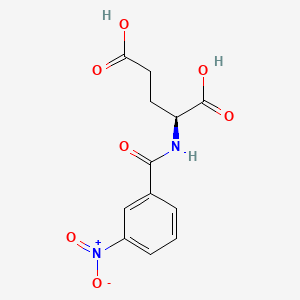

N-(3-Nitrobenzoyl)-L-glutamic acid

Description

N-(3-Nitrobenzoyl)-L-glutamic acid is a nitro-substituted benzoyl derivative of L-glutamic acid. These compounds are intermediates in pharmaceutical synthesis, such as methotrexate precursors, and exhibit biological activities tied to folate metabolism inhibition . The meta-nitro substitution in this compound likely alters electronic and steric properties compared to para-substituted isomers, influencing solubility, reactivity, and enzyme interactions.

Properties

CAS No. |

378185-84-3 |

|---|---|

Molecular Formula |

C12H12N2O7 |

Molecular Weight |

296.23 g/mol |

IUPAC Name |

(2S)-2-[(3-nitrobenzoyl)amino]pentanedioic acid |

InChI |

InChI=1S/C12H12N2O7/c15-10(16)5-4-9(12(18)19)13-11(17)7-2-1-3-8(6-7)14(20)21/h1-3,6,9H,4-5H2,(H,13,17)(H,15,16)(H,18,19)/t9-/m0/s1 |

InChI Key |

OLOYABCTBQZHEX-VIFPVBQESA-N |

Isomeric SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)N[C@@H](CCC(=O)O)C(=O)O |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC(CCC(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Acylation Reaction Mechanism

The principal synthesis route involves nucleophilic acyl substitution between L-glutamic acid and 3-nitrobenzoyl chloride in aqueous alkaline medium. As documented in peer-reviewed studies, this two-phase system utilizes sodium bicarbonate (46g, 0.55mol) to maintain pH 8-9 during the gradual addition of 3-nitrobenzoyl chloride (12.44g, 0.08mol) to L-glutamic acid (10g, 0.068mol) at 10°C. The reaction's biphasic nature (water/benzene) facilitates byproduct removal through liquid-liquid extraction.

Table 1: Standard Reaction Parameters

| Component | Quantity | Molar Ratio | Temperature | Duration |

|---|---|---|---|---|

| L-Glutamic acid | 10g | 1.0 | 10°C | 60min |

| 3-Nitrobenzoyl chloride | 12.44g | 1.18 | 10°C | 60min |

| NaHCO₃ | 46g | 8.09 | 10°C | - |

Post-reaction purification involves acidification to pH 1.5 using 37% HCl, yielding white crystalline product with 97.45% purity by HPLC. Elemental analysis confirms successful synthesis with nitrogen content matching theoretical values (9.45% experimental vs. 9.46% theoretical).

Process Optimization Strategies

Immobilization Efficiency Maximization

Advanced studies employ a rotatable central composite design to optimize esteric bond formation between N-(3-nitrobenzoyl)-L-glutamic acid and gellan polysaccharide. The model identifies critical parameters:

Table 2: Optimization Matrix for Immobilization

| Factor | Low Level | High Level | Optimal Value |

|---|---|---|---|

| DCCI/NBGA ratio | 0.5 | 2.0 | 1.34 |

| Reaction time (hours) | 24 | 48 | 34 |

| Activator/AP ratio | 0.8 | 1.2 | 1.2 |

Regression analysis yields the predictive equation:

$$ \text{Immobilized NBGA (\%)} = 68.7 + 4.2X1 + 5.1X2 - 2.3X3 $$

Where $$ X1 $$, $$ X2 $$, and $$ X3 $$ represent coded factors for the above parameters. Maximum immobilization reaches 76.1% under optimal conditions, confirmed through nitrogen content analysis.

Analytical Characterization Protocols

Spectroscopic Verification

Fourier-transform infrared spectroscopy (FT-IR) reveals critical functional groups:

- Amide I band at 1697 cm⁻¹

- Carboxylic acid stretches at 1220-1290 cm⁻¹

- Nitroarene absorption at 1531 cm⁻¹

Proton nuclear magnetic resonance (¹H-NMR) in DMSO-d₆ confirms structure through distinct resonances:

- δ 12.5 ppm (carboxylic proton)

- δ 8.72 ppm (aromatic proton meta to nitro group)

- δ 4.5 ppm (chiral center proton)

Industrial-Scale Adaptation

Patent Landscape Analysis

While Chinese patent CN105439895A details para-nitrobenzoyl derivative synthesis, its methodology offers transferable insights:

- Uses BTC/C₂H₄Cl₂ acylation system

- Achieves 93.16% total yield through Pd/C-catalyzed nitro reduction

- Implements continuous pH monitoring during coupling

Notably, the patent's dichloroethane-based process reduces hydrolysis side reactions compared to aqueous systems, suggesting potential adaptation for meta-nitro derivatives through substituent modification.

Hydrolysis Kinetics and Stability

Controlled release studies demonstrate zero-order kinetics for both acidic (HCl) and basic (NaOH) hydrolysis:

Table 3: Hydrolysis Profile

| Medium | Time to 50% Release | Rate Constant (h⁻¹) | Correlation Coefficient |

|---|---|---|---|

| 0.1N HCl | 14.2 hours | 0.035 | 0.991 |

| 0.1N NaOH | 12.8 hours | 0.039 | 0.987 |

This sustained release profile confirms the compound's suitability for prolonged-action pharmaceutical formulations.

Chemical Reactions Analysis

Types of Reactions

N-(3-Nitrobenzoyl)-L-glutamic acid undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other substituents.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with a palladium or platinum catalyst.

Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.

Major Products Formed

Oxidation: Formation of nitro derivatives with higher oxidation states.

Reduction: Formation of N-(3-Aminobenzoyl)-L-glutamic acid.

Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

N-(3-Nitrobenzoyl)-L-glutamic acid has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: Studied for its potential role in biological systems and its interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3-Nitrobenzoyl)-L-glutamic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including modulation of enzyme activity and alteration of cellular signaling pathways .

Comparison with Similar Compounds

Key Observations :

- Synthetic Pathways: N-(4-nitrobenzoyl)-L-glutamic acid is synthesized via reaction of 4-nitrobenzoyl chloride with L-glutamic acid, followed by reduction to the amino derivative . The meta-nitro variant would require 3-nitrobenzoyl chloride, which is associated with higher steric hindrance and altered reactivity .

Inhibitory Activity in Folate Metabolism

- N-(4-Aminobenzoyl)-L-glutamic acid: Competes with p-aminobenzoic acid (PABA) in folate synthesis, reversing sulfonamide toxicity in bacteria. Its inhibition index (20–30) is superior to PABA derivatives .

- N-(4-[[(2-Amino-4-oxopteridinyl)methyl]amino]benzoyl)-L-glutamic acid (LY231514): A dual thymidylate synthase (TS) and dihydrofolate reductase (DHFR) inhibitor with antitumor activity. Substituents like ethyl or methyl groups at the 6-position modulate DHFR affinity .

Comparison with N-(3-Nitrobenzoyl)-L-glutamic acid :

The meta-nitro derivative may exhibit weaker enzyme inhibition due to suboptimal positioning for binding to folate-active sites, which typically favor para-substituted ligands .

Toxicity and Environmental Impact

- N-(4-Aminobenzoyl)-L-glutamic acid: Forms during methotrexate degradation and shows reduced toxicity to freshwater algae compared to the parent drug .

- 3-Nitrobenzoic acid (precursor) : Classified as hazardous, with acute toxicity (LD₅₀: 470 mg/kg in rats) and environmental persistence .

Implications for this compound : The nitro group may confer environmental toxicity similar to 3-nitrobenzoic acid, though biodegradation studies are lacking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.